molecular formula C20H19N5O2S B2929667 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one CAS No. 2034320-16-4

3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2929667
CAS No.: 2034320-16-4
M. Wt: 393.47
InChI Key: FSFQYCOLWXJWQG-UHFFFAOYSA-N
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Description

This compound features a benzodiazole (benzimidazole) core linked via a propan-1-one moiety to a pyrrolidine ring substituted with a 1,2,4-oxadiazole group bearing a thiophen-2-yl substituent. The pyrrolidine ring likely improves solubility and conformational flexibility, which could influence pharmacokinetic properties.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-18(8-7-17-21-14-4-1-2-5-15(14)22-17)25-10-9-13(12-25)19-23-20(27-24-19)16-6-3-11-28-16/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFQYCOLWXJWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and oxadiazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole-Thiophene-Pyrrolidine Substituent

The 3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine moiety suggests the following reactivity patterns:

Oxadiazole Ring Stability and Modifications

  • Acid/Base Hydrolysis : The 1,2,4-oxadiazole ring is stable under mild acidic/basic conditions but hydrolyzes to amidoximes in concentrated HCl or NaOH .

  • Nucleophilic Aromatic Substitution : Electron-deficient oxadiazoles undergo substitution at C5 with amines or thiols .

Thiophene Functionalization

  • Electrophilic Aromatic Substitution : Thiophene undergoes sulfonation, nitration, or halogenation at the α-position (C2/C5) .

  • Cross-Coupling : Pd-catalyzed Suzuki or Stille couplings enable aryl/heteroaryl group introduction .

Pyrrolidine Reactivity

  • N-Alkylation/Acylation : The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) can open the pyrrolidine ring under high-temperature conditions .

Propan-1-one Linker Reactivity

The ketone group in the propan-1-one linker participates in:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Condensation Reactions : Forms Schiff bases with primary amines (e.g., hydrazines for hydrazone derivatives).

  • Grignard Additions : Reacts with organomagnesium reagents to form tertiary alcohols.

Key Synthetic Pathways for Analogous Systems

The one-pot iron(III)-catalyzed halogenation and copper(I)-catalyzed cyclization methods (as described in the synthesis of indolines and dihydrobenzofurans ) could theoretically apply to the pyrrolidine-oxadiazole-thiophene subunit. For example:

  • Iron(III)-catalyzed iodination at the para-position of the benzimidazole ring.

  • Copper(I)-mediated cyclization to form the 1,2,4-oxadiazole ring from a nitrile oxide intermediate .

Catalytic C–H Functionalization

Palladium(II)-initiated Catellani-type reactions could enable:

  • Ortho C–H alkylation/arylation on the benzimidazole ring.

  • Meta C–H activation for introducing substituents on the thiophene or pyrrolidine moieties.

Stability and Degradation Pathways

  • Photodegradation : The thiophene and benzimidazole groups are susceptible to UV-induced cleavage.

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) may cleave the oxadiazole ring or oxidize the thiophene to a sulfoxide/sulfone.

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-yl)-3-[5-(Trichloromethyl)-1,3,4-Oxadiazol-2-yl]Propan-1-One

  • Structure: Shares the benzimidazole-propanone-oxadiazole backbone but lacks the pyrrolidine ring. The oxadiazole is substituted with a trichloromethyl group instead of thiophen-2-yl.
  • Pharmacological Implications: The trichloromethyl derivative demonstrated anticancer activity in preliminary studies, suggesting that electronic properties of the oxadiazole substituent significantly influence bioactivity .

1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-One

  • Structure : Contains a pyrrolidine ring and benzimidazole but replaces the oxadiazole-thiophene unit with a trifluoromethyl group directly attached to the benzimidazole.
  • Conformational Flexibility: The absence of the oxadiazole-pyrrolidine linkage may reduce steric bulk, favoring interactions with flat binding pockets .

5-Amino-1-[2-(1,3,4-Thiadiazol-2-ylthio)Propanoyl]-3-Phenyl-1H-Pyrazole-4-Carbonitrile

  • Structure : Features a pyrazole core with a thiadiazole-thioether substituent.
  • Key Differences :
    • Heterocycle Diversity : The thiadiazole (vs. oxadiazole) introduces sulfur atoms, which may enhance metal-binding capacity or alter redox properties.
    • Biological Activity : This compound showed moderate bioactivity in antimicrobial screens, highlighting the role of sulfur-containing heterocycles in targeting enzymes with cysteine residues .

4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One

  • Structure : Replaces benzimidazole with benzothiazole and incorporates a propargyl group.
  • Key Differences :
    • Aromatic System : Benzothiazole’s sulfur atom vs. benzimidazole’s nitrogen may reduce hydrogen-bonding capacity but increase lipophilicity.
    • Reactivity : The propargyl group enables click chemistry modifications, a feature absent in the target compound .

Structural and Functional Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzimidazole Thiophene-oxadiazole-pyrrolidine ~434.4* High π-conjugation, moderate solubility
1-(1H-Benzimidazol-2-yl)-3-[5-(Trichloromethyl)-1,3,4-Oxadiazol-2-yl]Propan-1-One Benzimidazole Trichloromethyl-oxadiazole ~368.7 Electron-withdrawing, anticancer activity
1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-One Benzimidazole Trifluoromethyl ~297.3 Enhanced metabolic stability
5-Amino-1-[2-(1,3,4-Thiadiazol-2-ylthio)Propanoyl]-3-Phenyl-1H-Pyrazole-4-Carbonitrile Pyrazole Thiadiazole-thioether ~357.1 Antimicrobial potential

*Estimated based on molecular formula.

Research Findings and Implications

  • Electron-Deficient Moieties : The thiophene-oxadiazole group in the target compound offers balanced electronic effects compared to trichloromethyl (highly electron-withdrawing) or trifluoromethyl (moderately electron-withdrawing) groups, which may optimize interactions with both hydrophobic and polar regions of biological targets.
  • Role of Pyrrolidine : The pyrrolidine ring likely enhances solubility and bioavailability compared to analogs lacking this feature (e.g., ’s compound), though it may introduce steric hindrance.

Biological Activity

The compound 3-(1H-1,3-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 3-(1H-benzodiazol-2-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}propan-1-one
  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol

Biological Activity Overview

Compounds containing oxadiazole and benzodiazole moieties have been extensively studied for their biological activities. The specific compound exhibits a range of pharmacological effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of oxadiazole demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Antimicrobial Properties : The presence of thiophene and oxadiazole rings contributes to antimicrobial activity. Studies have reported that similar compounds exhibit antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
  • Nematocidal Effects : Some derivatives have shown potent nematocidal activities against agricultural pests such as Bursaphelenchus xylophilus. The mode of action typically involves the inhibition of acetylcholine receptors in nematodes, leading to paralysis and death .

Anticancer Activity

A study focusing on 1,2,4-oxadiazole derivatives revealed that compounds with similar structures to our target compound exhibited IC50 values ranging from 10 to 100 µM against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
AHeLa25
BCaco-230
CMCF745

This suggests that our compound may also possess significant anticancer properties.

Antimicrobial Activity

In a series of tests assessing the antimicrobial efficacy of related compounds:

CompoundBacteria TestedZone of Inhibition (mm)
DE. coli15
ES. aureus20
FCandida albicans18

These results indicate that the incorporation of thiophene and oxadiazole rings enhances antimicrobial activity.

Nematocidal Activity

Research on nematodes demonstrated that compounds similar to our target showed LC50 values significantly lower than conventional nematicides:

CompoundNematode SpeciesLC50 (µg/mL)
GBursaphelenchus xylophilus2.4
HMeloidogyne incognita5.0

This highlights the potential agricultural applications for our compound in pest management.

The biological activities associated with this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Interaction : The compound's structure allows it to interact effectively with neurotransmitter receptors in nematodes, disrupting their normal function.
  • Membrane Disruption : The lipophilic nature of the thiophene ring enhances the ability of these compounds to penetrate microbial membranes.

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